

# Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B014678

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This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4,5-dimethoxybenzoic acid** (CAS No: 6286-46-0), a key intermediate in organic synthesis. The document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring such data are provided, alongside a visual workflow for the spectroscopic analysis of the compound.

## Core Data Presentation

The following tables summarize the key quantitative spectral data for **2-Bromo-4,5-dimethoxybenzoic acid**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.3	Singlet	1H	Ar-H (H-6)
~7.1	Singlet	1H	Ar-H (H-3)
~3.9	Singlet	3H	-OCH <sub>3</sub> (at C-5)
~3.8	Singlet	3H	-OCH <sub>3</sub> (at C-4)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

### Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	-COOH
~152	Ar-C (C-5)
~148	Ar-C (C-4)
~125	Ar-C (C-1)
~116	Ar-CH (C-6)
~115	Ar-CH (C-3)
~112	Ar-C (C-2)
~56.5	-OCH <sub>3</sub> (at C-5)
~56.0	-OCH <sub>3</sub> (at C-4)

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may vary slightly based on experimental conditions.

## FT-IR (Fourier-Transform Infrared) Spectroscopy Data

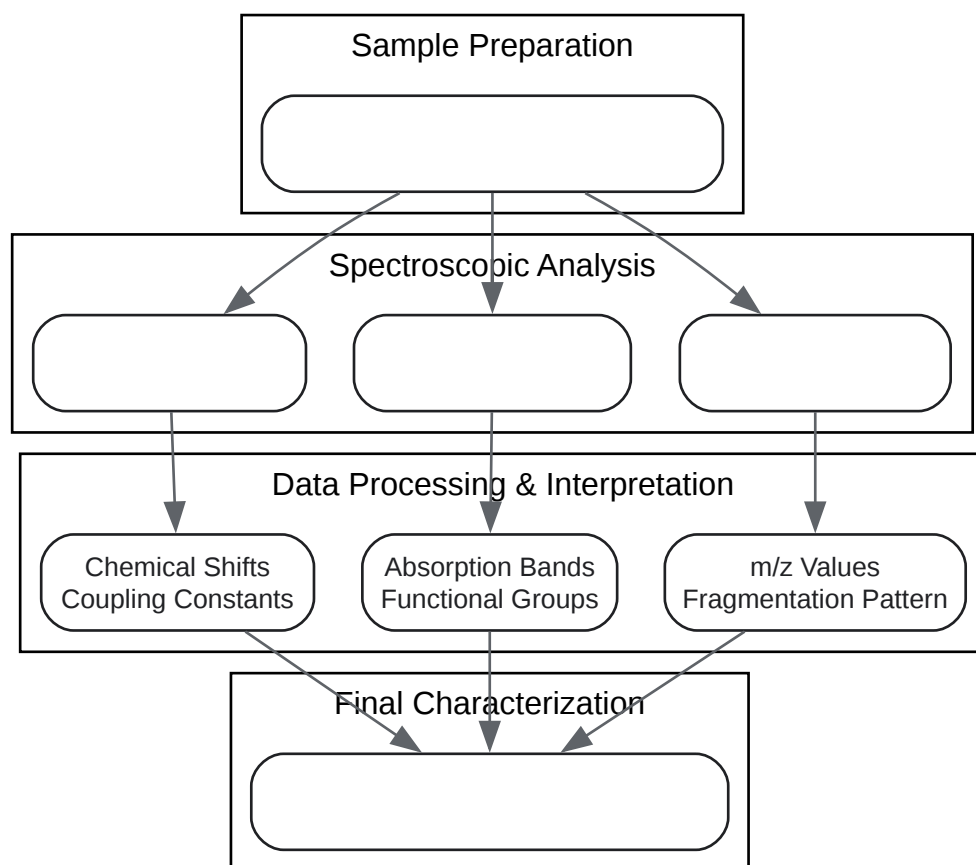
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2900-3000	Medium	C-H stretch (sp <sup>3</sup> )	Methoxy groups
~3050	Weak	C-H stretch (sp <sup>2</sup> )	Aromatic Ring
1680-1710	Strong	C=O stretch	Carboxylic Acid
1580-1600	Medium	C=C stretch	Aromatic Ring
1200-1300	Strong	Asymmetric C-O stretch & O-H in-plane bend	Ether & Carboxylic Acid
1000-1100	Strong	Symmetric C-O stretch	Ether
~600-800	Medium-Strong	C-Br stretch	Aryl Bromide

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
262	~98	[M+2] <sup>+</sup> (presence of <sup>81</sup> Br isotope)
260	100	[M] <sup>+</sup> (Molecular Ion, presence of <sup>79</sup> Br isotope)
245	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
217	Moderate	[M - COOH] <sup>+</sup>
193	Low	[M - Br] <sup>+</sup>
116	Low	Further fragmentation

## Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **2-Bromo-4,5-dimethoxybenzoic acid**.



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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **2-Bromo-4,5-dimethoxybenzoic acid** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

- **Instrument Parameters ( $^1\text{H}$  NMR):** The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- **Instrument Parameters ( $^{13}\text{C}$  NMR):** The spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of **2-Bromo-4,5-dimethoxybenzoic acid** is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
- **Background Spectrum:** A background spectrum of a pure KBr pellet or the empty sample compartment is recorded.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound.
- **Sample Preparation:** A dilute solution of **2-Bromo-4,5-dimethoxybenzoic acid** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- **GC Separation:** A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting molecular ion and fragment ions are separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.
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